molecular formula C12H15N3O4S B12899545 Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate CAS No. 72083-46-6

Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate

Cat. No.: B12899545
CAS No.: 72083-46-6
M. Wt: 297.33 g/mol
InChI Key: PQCKMCMCYCYEKX-UHFFFAOYSA-N
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Description

Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-d]thiazole core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both pyrrole and thiazole rings in its structure makes it a versatile scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-aminothiazole-4-carboxylate with ethyl chloroformate in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate is unique due to the combination of the pyrrole and thiazole rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with diverse biological activities. Its unique structure also allows for various chemical modifications, enhancing its potential for use in different scientific and industrial applications .

Properties

CAS No.

72083-46-6

Molecular Formula

C12H15N3O4S

Molecular Weight

297.33 g/mol

IUPAC Name

ethyl 2-(ethoxycarbonylamino)-4-methylpyrrolo[3,2-d][1,3]thiazole-5-carboxylate

InChI

InChI=1S/C12H15N3O4S/c1-4-18-10(16)8-6-7-9(15(8)3)20-11(13-7)14-12(17)19-5-2/h6H,4-5H2,1-3H3,(H,13,14,17)

InChI Key

PQCKMCMCYCYEKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)SC(=N2)NC(=O)OCC

Origin of Product

United States

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